5-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridine ring fused with a dihydropyridazinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine and appropriate carbonyl compounds. One common method includes the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization with a suitable diketone under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the dihydropyridazinone moiety to a fully saturated pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds like 3-methyl-6-phenylpyridazin-3-one share a similar core structure but differ in their substituents.
Pyridine derivatives: Compounds such as 4-aminopyridine and 2-chloropyridine have similar pyridine rings but lack the dihydropyridazinone moiety.
Uniqueness
5-(Pyridin-4-yl)-2,3-dihydropyridazin-3-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with potential therapeutic applications .
Properties
CAS No. |
1619991-84-2 |
---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.